(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
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Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C14H16F3NO4 and its molecular weight is 319.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Boc-L-2,4,5-Trifluorophenylalanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, is a fluorinated phenylalanine derivative. The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Target of Action
The primary targets of Boc-L-2,4,5-Trifluorophenylalanine are enzymes and proteins. The compound has been shown to play an important role as potential enzyme inhibitors as well as therapeutic agents .
Mode of Action
Boc-L-2,4,5-Trifluorophenylalanine interacts with its targets by modulating their properties. The presence of fluorine atoms within the amino acid chains can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
Biochemical Pathways
The compound affects various biochemical pathways related to protein synthesis and degradation. It influences aspects such as protein folding and protein-protein interactions, which are crucial for the proper functioning of cells .
Pharmacokinetics
The introduction of fluorine into phenylalanine is known to improve the bioavailability of the analogue .
Result of Action
The molecular and cellular effects of Boc-L-2,4,5-Trifluorophenylalanine’s action include changes in protein structure and function, which can lead to alterations in cellular processes .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of Boc-L-2,4,5-Trifluorophenylalanine. For instance, the compound is a solid that should be stored at 4° C .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHJNNFVISGNQ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376130 |
Source
|
Record name | Boc-L-2,4,5-Trifluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324028-27-5 |
Source
|
Record name | Boc-L-2,4,5-Trifluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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